molecular formula C18H14N4O2S B293522 7-(1-phenoxyethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-(1-phenoxyethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B293522
M. Wt: 350.4 g/mol
InChI Key: KDJLIWVRZQHPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1-phenoxyethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound with a molecular formula of C19H15N3O2S. It is a potential drug candidate that has shown promising results in scientific research for various applications.

Mechanism of Action

The exact mechanism of action of 7-(1-phenoxyethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 7-(1-phenoxyethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(1-phenoxyethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments is its potential to target multiple pathways involved in disease progression. However, its complex synthesis method and limited availability may pose as a limitation for researchers.

Future Directions

For research on 7-(1-phenoxyethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one include further studies on its mechanism of action, optimization of its synthesis method, and clinical trials for its potential use in the treatment of various diseases. Additionally, its potential use in combination therapies with other drugs should also be explored.
In conclusion, 7-(1-phenoxyethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a promising compound that has shown potential in various scientific research applications. Its complex synthesis method and limited availability may pose as a limitation for researchers, but its potential to target multiple pathways involved in disease progression makes it a valuable candidate for further study.

Synthesis Methods

The synthesis of 7-(1-phenoxyethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a multi-step process that involves the reaction of various chemicals. The detailed synthesis method can be found in scientific literature, and it requires expertise in organic chemistry.

Scientific Research Applications

7-(1-phenoxyethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders.

properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

7-(1-phenoxyethyl)-3-phenyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C18H14N4O2S/c1-12(24-14-10-6-3-7-11-14)16-21-22-17(23)15(19-20-18(22)25-16)13-8-4-2-5-9-13/h2-12H,1H3

InChI Key

KDJLIWVRZQHPEZ-UHFFFAOYSA-N

SMILES

CC(C1=NN2C(=O)C(=NN=C2S1)C3=CC=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CC(C1=NN2C(=O)C(=NN=C2S1)C3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.